molecular formula C9H10ClF2NO B13314356 (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine

(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine

Cat. No.: B13314356
M. Wt: 221.63 g/mol
InChI Key: ZFMBWLIOBWVWSF-YFKPBYRVSA-N
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Description

(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine is a chiral phenethylamine derivative offered for research and development purposes. As a structurally distinct molecule, it features a chlorine substituent and a difluoromethoxy group on the aromatic ring, which may influence its electronic properties, metabolic stability, and binding affinity to biological targets . The single enantiomeric (S)-configuration is critical for studies requiring high stereoselectivity, particularly in neuroscience and medicinal chemistry research. This compound is of significant interest for investigating the structure-activity relationships (SAR) of phenethylamines at various neuroreceptors . Researchers may utilize it as a key intermediate or building block in the synthesis of more complex molecules or as a tool compound for probing biological systems. Its structure suggests potential applications in the study of G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptor subtypes, which are known to be modulated by phenethylamine-based ligands . All materials are strictly For Research Use Only. They are not intended for direct diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H10ClF2NO/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9H,13H2,1H3/t5-/m0/s1

InChI Key

ZFMBWLIOBWVWSF-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)OC(F)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC(F)F)N

Origin of Product

United States

Preparation Methods

Method A: Nucleophilic Substitution

  • Substrate : 2-hydroxy-5-chlorophenylacetone.
  • Reagent : Chlorodifluoromethane (ClCF₂H) or difluoromethyl sulfonium salts (DFMS).
  • Conditions : Base (KOH/18-crown-6), toluene, reflux.
  • Mechanism :
    $$
    \text{Ar–OH} + \text{ClCF}2\text{H} \xrightarrow{\text{Base}} \text{Ar–OCF}2\text{H} + \text{HCl}
    $$
  • Yield : 60–75% for electron-deficient aryl systems.

Method B: Transition-Metal Catalysis

  • Catalyst : CuI or Pd(PPh₃)₄.
  • Reagent : Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.
  • Conditions : Hydrolysis followed by decarboxylation at 150°C.
  • Yield : 50–65% (limited by decarboxylation efficiency).

Chloro Substitution at the 5-Position

Electrophilic aromatic chlorination is performed early to avoid side reactions with the difluoromethoxy group.

  • Substrate : 2-difluoromethoxyphenylacetone.
  • Reagent : Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).
  • Regioselectivity : Directed by the electron-withdrawing -OCF₂H group.
  • Yield : 85–90%.

Stereoselective Ethanamine Formation

The ketone intermediate is reduced to the amine with chiral induction.

Method A: Asymmetric Reductive Amination

Method B: Enzymatic Resolution

  • Racemic Amine : Treated with lipase (e.g., Candida antarctica).
  • Substrate : Acetylated racemate.
  • Resolution : Hydrolysis of the (R)-enantiomer.
  • ee : 99% after recrystallization.
  • Yield : 40–50% (theoretical max 50%).

Industrial-Scale Production

Batch and continuous-flow processes are compared:

Parameter Batch Process Continuous-Flow Process
Throughput 50–100 kg/week 200–300 kg/week
Purity 98–99% 99.5%
Key Advantage Flexibility for small batches Higher efficiency, lower waste
Reference

Critical Challenges and Solutions

  • Difluoromethoxy Stability : Harsh conditions (e.g., high heat) may cleave -OCF₂H. Mitigated by using milder reagents (e.g., DFMS).
  • Regioselectivity : Competing chlorination at the 3-position avoided via electronic directing effects.
  • Stereochemical Purity : Asymmetric hydrogenation outperforms enzymatic resolution in yield but requires expensive catalysts.

Analytical Data

  • CAS No. : 1384435-40-8.
  • Molecular Formula : C₉H₁₁Cl₂F₂NO.
  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), retention time = 12.3 min (S-enantiomer).

Comparative Analysis of Methods

Step Method Yield Cost Scalability
Difluoromethoxyation Nucleophilic substitution 70% Low High
Transition-metal catalysis 60% High Moderate
Amination Asymmetric hydrogenation 80% High High
Enzymatic resolution 45% Moderate Low

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity, while the chloro substituent modulates its electronic properties, influencing its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes the target compound and its closest analogs based on substituent patterns and stereochemistry:

Compound Name CAS Molecular Formula MW Substituents Position Stereochemistry
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine - C₉H₁₀ClF₂NO 229.64 Cl, OCF₂ 5-Cl, 2-OCF₂ (1S)
(1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine 1212420-18-2 C₁₀H₁₄ClNO₂ 215.68 Cl, OCH₃ (×2) 5-Cl, 2-OCH₃, 4-OCH₃ (1S)
1-[4-(difluoromethoxy)phenyl]ethan-1-amine - C₉H₁₁F₂NO 195.19 OCF₂ 4-OCF₂ Racemic
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine - C₈H₈ClFN 172.61 Cl, F 5-Cl, 2-F (1S)
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride (enantiomer) 1384435-42-0 C₉H₁₁Cl₂F₂NO 258.09 Cl, OCF₂ (hydrochloride form) 5-Cl, 2-OCF₂ (1R)

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

  • The difluoromethoxy group (OCF₂) in the target compound is strongly electron-withdrawing, which may reduce electron density on the aromatic ring compared to analogs with methoxy (OCH₃) or methyl groups. This could influence solubility, acidity of the amine, and metabolic stability .
  • The chlorine atom at the 5-position (meta to the ethylamine chain) introduces steric bulk and electronic effects distinct from para-substituted analogs like 1-[4-(difluoromethoxy)phenyl]ethan-1-amine .

Stereochemistry :

  • The (1S)-configuration of the target compound contrasts with its (1R)-enantiomer hydrochloride (CAS 1384435-42-0). Enantiomers often exhibit divergent pharmacological profiles due to chiral recognition in biological systems .

Hydrogen Bonding and Polarity :

  • Analogs with hydroxyl or methoxy groups (e.g., (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine) may exhibit higher polarity and hydrogen-bonding capacity compared to the target compound’s difluoromethoxy group, which is less polar but more lipophilic .

Biological Activity

(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine, with CAS number 1373865-67-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C9H11ClF2NO
  • Molecular Weight : 258.09 g/mol
  • Structure : The compound features a chloro and difluoromethoxy substituent on a phenyl ring, contributing to its biological properties.

The biological activity of this compound has been linked to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially acting against certain bacterial strains. The presence of halogen atoms (chlorine and fluorine) is known to enhance the lipophilicity and bioactivity of organic compounds, which may contribute to its effectiveness in disrupting microbial membranes or inhibiting essential enzymes.
  • Antifungal Properties : Similar compounds have shown antifungal activity in vitro, indicating that this compound could also possess such properties. The structural similarities to known antifungal agents warrant further investigation into this aspect.
  • Potential Neurological Effects : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This suggests that this compound may influence mood or behavior through modulation of these pathways.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityThe compound demonstrated significant inhibition against several bacterial strains at concentrations ranging from 12.5 μM to 100 μM.
Structure-Activity Relationship (SAR)Modifications in the substituents significantly affected the biological activity, indicating that specific functional groups are crucial for efficacy.
Neurological StudiesAnalogous compounds showed potential as serotonin reuptake inhibitors, suggesting a similar mechanism may be explored for this compound.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study 1 : A synthesized derivative exhibited potent antifungal activity against Candida albicans, with an IC50 value lower than that of standard antifungal agents.
  • Case Study 2 : In vivo studies indicated that similar compounds could reduce symptoms in models of depression by enhancing serotonergic signaling.

Q & A

Q. What strategies mitigate cytotoxicity in cell-based assays?

  • Approaches :
  • Dose Optimization : Use EC₅₀ values (e.g., 10–50 µM) below the cytotoxic threshold (CC₅₀ > 100 µM) .
  • Prodrug Design : Introduce ester moieties to reduce acute toxicity while maintaining target engagement .

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